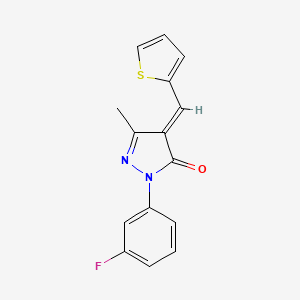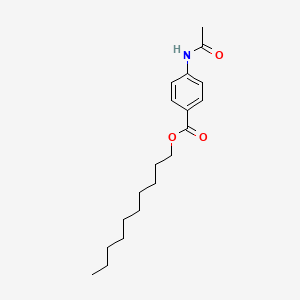![molecular formula C20H20ClN3O4 B11556372 N-(3-chlorophenyl)-3-{(2Z)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide](/img/structure/B11556372.png)
N-(3-chlorophenyl)-3-{(2Z)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-CHLOROPHENYL)-2-{N’-[(Z)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a hydrazinecarbonyl group. These functional groups contribute to its diverse chemical reactivity and potential biological activity.
準備方法
The synthesis of N-(3-CHLOROPHENYL)-2-{N’-[(Z)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with a suitable carbonyl compound under controlled conditions to form the hydrazinecarbonyl intermediate.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the hydrazinecarbonyl intermediate.
Formation of the methoxyphenyl group: The methoxyphenyl group can be introduced through a similar substitution reaction, using a suitable methoxyphenyl halide.
Final coupling reaction: The final step involves the coupling of the intermediate compounds to form the desired product, N-(3-CHLOROPHENYL)-2-{N’-[(Z)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
N-(3-CHLOROPHENYL)-2-{N’-[(Z)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halides or alkyl groups are introduced using suitable reagents.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: The compound may exhibit pharmacological activity, making it a potential lead compound for drug discovery and development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(3-CHLOROPHENYL)-2-{N’-[(Z)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups may allow it to bind to active sites or allosteric sites on proteins, leading to modulation of their activity. Further research is needed to elucidate the exact molecular pathways involved.
類似化合物との比較
N-(3-CHLOROPHENYL)-2-{N’-[(Z)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE can be compared with other similar compounds, such as:
N-(3-CHLOROPHENYL)-2-{N’-[(Z)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE derivatives: These compounds may have similar structures but different functional groups, leading to variations in their chemical reactivity and biological activity.
Other hydrazinecarbonyl compounds: Compounds with similar hydrazinecarbonyl groups may exhibit similar chemical properties and reactivity, but their biological activity may differ based on the presence of other functional groups.
Chlorophenyl and methoxyphenyl compounds: Compounds containing chlorophenyl or methoxyphenyl groups may share some chemical properties with N-(3-CHLOROPHENYL)-2-{N’-[(Z)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE, but their overall reactivity and biological activity may vary based on the presence of other functional groups.
特性
分子式 |
C20H20ClN3O4 |
|---|---|
分子量 |
401.8 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-N'-[(Z)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C20H20ClN3O4/c1-3-9-28-17-8-7-14(10-18(17)27-2)13-22-24-20(26)12-19(25)23-16-6-4-5-15(21)11-16/h3-8,10-11,13H,1,9,12H2,2H3,(H,23,25)(H,24,26)/b22-13- |
InChIキー |
FSQLRPLUXHEPEE-XKZIYDEJSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N\NC(=O)CC(=O)NC2=CC(=CC=C2)Cl)OCC=C |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC(=O)NC2=CC(=CC=C2)Cl)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11556293.png)
![N'-[(E)-naphthalen-2-ylmethylidene]-2-(naphthalen-1-yloxy)propanehydrazide](/img/structure/B11556303.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11556314.png)
![4-{3-[(4-Fluoro-3-nitrophenyl)sulfonyl]propyl}morpholine](/img/structure/B11556315.png)
![N'-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11556321.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide](/img/structure/B11556323.png)
![N,N'-bis{3-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxamide](/img/structure/B11556331.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11556332.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11556333.png)

![4-{(Z)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-nitrophenyl naphthalene-1-carboxylate](/img/structure/B11556341.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide](/img/structure/B11556343.png)
![6-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11556352.png)
